2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide features a benzothiadiazine core substituted with a chloro group and two sulfonyl oxygen atoms (1,1-dioxido), a thioether linkage, and a 3-fluorophenyl acetamide moiety.
Properties
IUPAC Name |
2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S2/c16-9-4-5-12-13(6-9)25(22,23)20-15(19-12)24-8-14(21)18-11-3-1-2-10(17)7-11/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHGHGOLZJGEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide (CAS Number: 899750-48-2) is a derivative of benzo[e][1,2,4]thiadiazine. Its unique structure incorporates a thiadiazine ring and an acetamide moiety, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.79 g/mol . The structural features include:
- Thiadiazine ring : Known for various biological activities.
- Chloro and fluorophenyl substituents : These groups may enhance the compound's pharmacological profile.
Pharmacological Potential
Research indicates that compounds similar to 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide exhibit diverse biological activities:
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Anticancer Activity :
- Studies have shown that derivatives of thiadiazine can inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer) .
- The IC50 values for some derivatives were reported to be as low as 9.1 µg/mL , indicating potent anticancer properties .
-
Antimicrobial Properties :
- The compound's structure suggests potential antibacterial activity. Similar thiadiazine derivatives have exhibited effectiveness against several pathogenic bacteria .
- A study highlighted significant efficacy against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.
- Anti-inflammatory Effects :
The biological activity of 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Disruption of Microtubule Dynamics : Similar compounds have been shown to affect microtubule stability in cancer cells, leading to apoptosis .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of various thiadiazine derivatives on MCF-7 cells. Among the tested compounds, one derivative exhibited an IC50 value of 9.1 µg/mL , demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, a series of thiadiazine derivatives were tested against common bacterial strains. Results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Structural Differences and Implications
Heterocyclic Core: The target compound’s benzo[e][1,2,4]thiadiazine core differs from 1,3,4-thiadiazole (Compound 63) and thiazole () in ring size, sulfur placement, and electronic properties. Benzimidazole derivatives () lack the sulfonyl group, reducing oxidative stability and electrostatic interactions .
Substituent Effects: The 3-fluorophenyl group in the target compound may enhance lipophilicity and metabolic stability compared to 2,6-dichlorophenyl () or 4-cyanophenyl () substituents. Fluorine’s electronegativity could also influence π-π stacking or dipole interactions . Methylthio () vs. thioether (target compound): Methylthio groups are less reactive but more lipophilic, whereas the thioether in the target compound may participate in redox reactions or metal coordination .
Biological Activity Trends :
- Cytotoxicity : Compound 63’s thiadiazole core with a 3-fluorophenyl group demonstrates moderate activity against MCF-7 cells, suggesting the target compound’s fluorinated aromatic system may similarly contribute to anticancer effects .
- Structural Mimicry : Thiazole-based acetamides () mimic benzylpenicillin’s lateral chain, hinting at possible β-lactamase inhibition or antibiotic activity in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
